1-(4-Methylpyridin-2-yl)ethanol
Description
Significance in Organic Synthesis and Medicinal Chemistry Building Blocks
The utility of 1-(4-Methylpyridin-2-yl)ethanol as a building block stems from the reactivity of its functional groups. The hydroxyl group can undergo a variety of transformations, such as oxidation to a ketone, esterification, and etherification. The pyridine (B92270) nitrogen provides a site for N-alkylation, N-oxidation, and coordination to metal centers. This dual functionality allows for the construction of more complex molecular architectures.
In medicinal chemistry, pyridine-containing compounds are prevalent in a wide range of pharmaceuticals. The this compound scaffold serves as a key intermediate in the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated for their potential as modulators of various biological targets. The specific stereochemistry of the ethanol (B145695) side chain can be crucial for achieving desired pharmacological activity and selectivity.
Role in Heterocyclic Compound Development
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. This compound is a valuable precursor for the synthesis of a variety of other heterocyclic systems. The pyridine ring itself is a fundamental heterocycle, and modifications involving the ethanol side chain can lead to the formation of fused ring systems or more complex substituted pyridines.
Research has demonstrated the use of related pyridine ethanol derivatives in the construction of novel heterocyclic frameworks. These reactions often leverage the reactivity of both the hydroxyl group and the pyridine ring to build new rings and introduce additional functionality.
Overview of Advanced Research Trajectories
Current research involving this compound and related structures is focused on several key areas. One significant trajectory is the development of more efficient and highly enantioselective synthetic methods. This includes the use of novel catalytic systems, such as those based on transition metals or organocatalysts, to produce enantiomerically pure forms of the compound and its derivatives. nih.gov
Another area of active investigation is the exploration of its utility in the synthesis of novel materials and functional molecules. The coordination properties of the pyridine nitrogen make it a candidate for the development of new ligands for metal catalysts and functional materials with specific electronic or optical properties.
Furthermore, the application of this compound as a chiral auxiliary or ligand in asymmetric synthesis is an ongoing area of interest. The chiral information embedded in the molecule can be transferred to other molecules during a chemical reaction, enabling the synthesis of other enantiomerically enriched compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5,7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRVQWPIBKUBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303500 | |
| Record name | α,4-Dimethyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71777-67-8 | |
| Record name | α,4-Dimethyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71777-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,4-Dimethyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Methylpyridin 2 Yl Ethanol
Direct Synthesis Approaches
Direct synthesis methods focus on the straightforward construction of the racemic form of 1-(4-Methylpyridin-2-yl)ethanol. These methods are often characterized by their efficiency and the use of readily available starting materials.
A primary and direct route to this compound involves the reduction of the corresponding ketone, 2-acetyl-4-methylpyridine (B1362710). targetmol.comsigmaaldrich.comsigmaaldrich.com This transformation is a classic example of converting a carbonyl group to a secondary alcohol. Various reducing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and outcomes.
For instance, the use of sodium borohydride (B1222165) (NaBH4) in a suitable solvent like methanol (B129727) provides an effective means to achieve this reduction. The hydride from the borohydride attacks the electrophilic carbonyl carbon of 2-acetyl-4-methylpyridine, leading to the formation of an alkoxide intermediate. Subsequent protonation, typically during workup with water, yields the final alcohol product, this compound.
| Precursor | Reducing Agent | Product |
| 2-Acetyl-4-methylpyridine | Sodium Borohydride | This compound |
This method is widely applicable and can be performed under mild conditions, making it a staple in synthetic organic chemistry for the preparation of pyridyl alcohols.
The addition of organometallic reagents, particularly Grignard reagents, to aldehydes is a powerful and versatile method for forming carbon-carbon bonds and synthesizing alcohols. byjus.comorganic-chemistry.orgleah4sci.com In the context of this compound synthesis, this would typically involve the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH3MgBr), with 4-methylpyridine-2-carbaldehyde.
The mechanism involves the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to give the secondary alcohol, this compound. khanacademy.org The use of an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is crucial to stabilize the Grignard reagent. leah4sci.com
| Aldehyde | Organometallic Reagent | Product |
| 4-Methylpyridine-2-carbaldehyde | Methylmagnesium Bromide | This compound |
This approach allows for the modular construction of alcohols and is fundamental in synthetic organic chemistry. organic-chemistry.org
Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach to building molecular complexity. ethernet.edu.etnih.gov The synthesis of this compound could potentially be envisioned through the benzylic C(sp3)–H functionalization of 2,4-dimethylpyridine (B42361).
This strategy would involve the selective activation of a C-H bond on one of the methyl groups, followed by the introduction of a hydroxyl group or a precursor that can be converted to a hydroxyl group. While specific examples for the direct hydroxylation of 2,4-dimethylpyridine to form this compound are not prevalent, the principles of benzylic C-H activation are well-established. nih.govuantwerpen.be These reactions often employ transition metal catalysts to facilitate the C-H bond cleavage and subsequent functionalization. nih.gov
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. xjenza.orgfrontiersin.orgnih.gov An MCR approach to synthesizing substituted pyridines could be adapted to produce this compound or its derivatives.
For example, a Hantzsch-type pyridine (B92270) synthesis or a variation thereof could potentially be designed to incorporate the necessary fragments. This would involve the condensation of an aldehyde, a β-ketoester (or a similar active methylene (B1212753) compound), and an ammonia (B1221849) source. By carefully selecting the starting materials, one could construct the 4-methylpyridine (B42270) ring with a substituent at the 2-position that could be readily converted to the desired ethanol (B145695) group. The efficiency of MCRs lies in their ability to rapidly generate molecular complexity from simple precursors in a single step. xjenza.org
Asymmetric Synthesis of Enantiopure this compound
The synthesis of a single enantiomer of this compound is crucial for applications where stereochemistry is important, such as in the development of pharmaceuticals. Asymmetric synthesis aims to produce a chiral compound in high enantiomeric excess.
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules. rsc.orgnih.gov In the case of this compound, this can be achieved through the asymmetric reduction of 2-acetyl-4-methylpyridine using a chiral catalyst.
This process often involves a metal catalyst complexed with a chiral ligand or an enzyme (biocatalyst). nih.govresearchgate.netresearchgate.net The chiral catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For example, transfer hydrogenation using a chiral ruthenium or rhodium complex in the presence of a hydrogen donor can effectively reduce the ketone to the alcohol with high enantioselectivity. nih.gov
Similarly, biocatalysts such as alcohol dehydrogenases (ADHs) from various microorganisms can exhibit high stereoselectivity in the reduction of ketones. researchgate.net These enzymatic reductions are often performed under mild conditions and are considered a green chemistry approach. nih.gov
| Substrate | Catalytic System | Product | Enantiomeric Excess (ee) |
| 2-Acetyl-4-methylpyridine | Chiral Ruthenium Catalyst + Hydrogen Donor | (R)- or (S)-1-(4-Methylpyridin-2-yl)ethanol | High |
| 2-Acetyl-4-methylpyridine | Alcohol Dehydrogenase (ADH) | (R)- or (S)-1-(4-Methylpyridin-2-yl)ethanol | Often >99% |
The development of new chiral catalysts and biocatalytic systems continues to advance the field of asymmetric synthesis, enabling the efficient and highly selective production of enantiopure compounds like this compound. mdpi.comnih.govmdpi.com
Chiral Auxiliary-Mediated Methodologies
One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. researchgate.net This method covalently attaches an enantiomerically pure molecule (the auxiliary) to an achiral substrate, creating a chiral intermediate. ddugu.ac.in The inherent chirality of the auxiliary then directs a subsequent reaction, such as the addition of a nucleophile to a carbonyl group, to occur with high diastereoselectivity. researchgate.net After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. ddugu.ac.in
For the synthesis of this compound, a plausible approach would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a 2-acetyl-4-methylpyridine precursor. The resulting chiral imide could then undergo a diastereoselective reduction of the ketone. The steric hindrance imposed by the auxiliary would favor the approach of the reducing agent from one face of the carbonyl, leading to the preferential formation of one diastereomeric alcohol. Subsequent mild hydrolysis or other cleavage method would then liberate the desired enantiomer of this compound. researchgate.net
Another widely used class of auxiliaries are those derived from naturally available chiral molecules like amino acids or camphor. researchgate.net For example, an auxiliary derived from (R)-phenylglycinol could be used to form a chiral Schiff base with 2-acetyl-4-methylpyridine, which would then be diastereoselectively reduced. nih.gov The success of this method relies on the ability of the auxiliary to effectively control the stereochemical outcome of the key bond-forming step. researchgate.net
Resolution of Racemic this compound
Resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically active components. wikipedia.orglibretexts.org This is a common and practical approach for obtaining enantiopure compounds. libretexts.org
Diastereomeric Salt Formation and Separation Techniques
The most traditional method for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This technique is applicable to racemic mixtures that are acidic or basic. Since this compound contains a basic pyridine ring, it can be reacted with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts. libretexts.org
(R/S)-Alcohol + (R)-Acid → [ (R)-Alcohol·(R)-Acid ] + [ (S)-Alcohol·(R)-Acid ]
Diastereomers possess different physical properties, including solubility in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will typically crystallize preferentially from a saturated solution, leaving the other dissolved. libretexts.org After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the free, enantiomerically enriched alcohol. libretexts.org The choice of resolving agent and solvent is crucial and often determined through empirical screening. wikipedia.org
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Resolution of racemic bases via diastereomeric salt formation. libretexts.org |
| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Used for resolving chiral alcohols and amines. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Strong acid useful for forming crystalline salts with a variety of bases. wikipedia.org |
| (-)-O,O'-Dibenzoyltartaric acid | Chiral Dicarboxylic Acid Derivative | Effective for resolving a wide range of amines and basic compounds. |
Enzymatic Resolution and Biocatalysis
Enzymatic resolution is a powerful and highly selective method for separating enantiomers. psu.edu This technique utilizes enzymes, most commonly lipases, which are chiral biocatalysts that can differentiate between the enantiomers of a racemic substrate. psu.edunih.gov In the case of a racemic alcohol, a lipase (B570770) can selectively catalyze the acylation of one enantiomer, while leaving the other largely unreacted. nih.gov
This process, known as kinetic resolution, results in the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol. dss.go.th The efficiency of the separation is described by the enantiomeric ratio (E), with high E values (typically >100) indicating excellent selectivity. mdpi.com The reaction is often irreversible when using acyl donors like vinyl acetate (B1210297). The two enantiomerically enriched products can then be separated using standard techniques like chromatography.
| Enzyme (Biocatalyst) | Acyl Donor | Solvent | Typical Result |
|---|---|---|---|
| Novozym® 435 (Immobilized Candida antarctica Lipase B) | Vinyl acetate | Toluene or Hexane | High conversion and enantiomeric excess (>99% ee) for one enantiomer as the acetate ester and the other as the unreacted alcohol. dss.go.th |
| Lipase from Pseudomonas cepacia (Amano Lipase PS) | Isopropenyl acetate | Diisopropyl ether | High selectivity for a variety of secondary alcohols. dss.go.th |
| Carica papaya Lipase | Vinyl hexanoate | Toluene | Affords the (R)-ester and leaves the (S)-alcohol with high enantiomeric excess (E > 200). nih.gov |
| Burkholderia cepacia Lipase (immobilized) | Vinyl acetate | Heptane | Effective for resolving aromatic and heterocyclic secondary alcohols with excellent enantiomeric excess. psu.edu |
Chiral Chromatography for Enantiomer Separation
Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative tool for separating enantiomers. chiralpedia.comlibretexts.org The technique relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral compound bound to a solid support (e.g., silica (B1680970) gel). chiralpedia.com When a racemic mixture is passed through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. springernature.com This difference in interaction strength leads to different retention times, allowing for their separation. chiralpedia.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Lux® columns), are widely used due to their broad applicability for separating a diverse range of chiral compounds, including those with pyridine moieties. nih.govmdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. nih.gov
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Lux® Cellulose-1 or Chiralpak® IA (amylose or cellulose derivatives). nih.gov |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a basic additive like diethylamine (B46881) (DEA) to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 265 nm |
| Expected Outcome | Separation of the two enantiomers into distinct peaks, allowing for quantification and preparative isolation. |
Preferential Crystallization Studies
Preferential crystallization is a resolution technique that can be applied to racemic compounds that crystallize as a conglomerate, which is a mechanical mixture of separate crystals of the two enantiomers. This method avoids the need for a resolving agent. The process involves creating a supersaturated solution of the racemate and then seeding it with crystals of one pure enantiomer. This induces the crystallization of only that enantiomer, leaving the other in solution.
The applicability of this method is limited to the small fraction of chiral compounds that form conglomerates, as most tend to crystallize as a racemic compound (a 1:1 ratio of enantiomers in a single crystal lattice). Determining whether this compound forms a conglomerate would require experimental investigation of its solid-state properties and binary phase diagram. If it does form a conglomerate, preferential crystallization could be a highly efficient method for large-scale production of a single enantiomer.
Dynamic Kinetic Resolution Principles and Applications
Dynamic kinetic resolution (DKR) is an advanced resolution technique that overcomes the primary limitation of standard kinetic resolution—a maximum theoretical yield of 50%. academie-sciences.frprinceton.edu In DKR, the enzymatic resolution is combined with an in-situ racemization of the slow-reacting enantiomer. mdpi.com This continuous conversion of the unwanted enantiomer into the desired one allows, in principle, for the transformation of 100% of the starting racemic material into a single, enantiopure product. academie-sciences.frprinceton.edu
For a secondary alcohol like this compound, a typical DKR process would involve a lipase (e.g., Novozym® 435) to selectively acylate one enantiomer, paired with a metal catalyst to racemize the remaining alcohol. mdpi.commdpi.com Ruthenium complexes are particularly effective and widely used for the racemization of secondary alcohols under conditions compatible with enzymatic activity. academie-sciences.frmdpi.comacs.org This powerful combination of biocatalysis and chemocatalysis provides a highly efficient and atom-economical route to enantiomerically pure chiral alcohols and their derivatives. researchgate.net
| Component | Example Reagent/Catalyst | Function |
|---|---|---|
| Resolution Catalyst | Novozym® 435 (Immobilized Lipase) | Enantioselective acylation of one alcohol enantiomer. mdpi.com |
| Racemization Catalyst | Ruthenium complex (e.g., Shvo's catalyst or similar) | In-situ racemization of the unreacted alcohol enantiomer. acs.org |
| Acyl Donor | Isopropenyl acetate or 4-chlorophenyl acetate | Irreversible acylating agent compatible with both catalysts. acs.org |
| Solvent | Toluene | Non-polar solvent often providing good results for both reactions. acs.org |
| Potential Outcome | Conversion of the racemate to a single enantiomeric acetate with >95% yield and >99% ee. mdpi.com |
Advanced Synthetic Techniques
The synthesis of this compound has benefited from the adoption of advanced methodologies aimed at enhancing reaction efficiency, process safety, and environmental sustainability. These modern techniques, including flow chemistry and green chemistry approaches, offer significant advantages over traditional batch manufacturing processes.
Flow Chemistry Applications in Process Intensification
Flow chemistry, also known as continuous flow processing, is a key technology for process intensification in the pharmaceutical and chemical industries. dntb.gov.ua Instead of large-scale batch reactors, this technique uses a system of pumps and tubes or microreactors to continuously pass reagents through a reaction zone. This approach offers superior control over reaction parameters and has been explored for the synthesis of related pyridyl compounds. dntb.gov.uascribd.com
The application of flow chemistry to the synthesis of this compound, likely via the reduction of 2-acetyl-4-methylpyridine, provides several key benefits. The high surface-area-to-volume ratio inherent in microreactors allows for extremely efficient heat transfer. youtube.com This enables precise temperature control, which is critical for minimizing the formation of impurities and maximizing product yield. Furthermore, the enhanced mixing in flow reactors can lead to significantly faster reaction rates compared to batch systems. researchgate.net
From a safety perspective, flow chemistry offers a substantial improvement. The small volume of the reaction mixture at any given point minimizes the risks associated with highly exothermic reactions or the handling of hazardous materials. youtube.com The scalability of a continuous flow process is also more straightforward than traditional methods; production can be increased simply by running the system for a longer duration or by "numbering-up" (running multiple systems in parallel). nih.gov While a specific flow synthesis for this compound is not extensively documented, studies on analogous structures like 2-[methyl(pyridin-2-yl)amino]ethanol have shown that a flow process can be vastly more productive than a comparable batch process. dntb.gov.uascribd.com
Table 1: Advantages of Flow Chemistry in the Synthesis of this compound
| Feature | Advantage | Description |
|---|---|---|
| Process Control | Enhanced | Precise, real-time control over temperature, pressure, and residence time. |
| Heat & Mass Transfer | Superior | High surface-area-to-volume ratio allows for rapid heating/cooling and efficient mixing. youtube.com |
| Safety | Improved | Small reactor volumes significantly reduce the risk of thermal runaways and exposure. youtube.com |
| Efficiency | Increased | Faster reaction times and potentially higher yields and purity due to minimized side reactions. researchgate.net |
| Scalability | Simplified | Production is scaled by extending run time or adding parallel reactor lines. nih.gov |
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound to reduce environmental impact and improve sustainability. These approaches focus on atom economy, the use of safer solvents, and the application of catalysis. rsc.org
A primary green method for producing this compound from its ketone precursor, 2-acetyl-4-methylpyridine, is through catalytic asymmetric hydrogenation. This reaction adds hydrogen across the carbonyl group to form the alcohol and can be controlled to produce a single enantiomer, which is crucial for many pharmaceutical applications. wikipedia.org This method is highly atom-economical as it incorporates all reactant atoms into the final product. The use of transition-metal catalysts, often based on iridium or rhodium with chiral ligands, allows the reaction to proceed with high efficiency and selectivity under mild conditions. researchgate.netdicp.ac.cn
Biocatalysis represents another powerful green chemistry tool. The reduction of the ketone can be accomplished with exceptional selectivity using enzymes such as ketoreductases. These biocatalytic reactions are typically run in aqueous media under mild temperature and pH conditions, avoiding the need for heavy metals and organic solvents.
Other green strategies include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby minimizing waste. dicp.ac.cn Additionally, research into solvent-free reaction conditions or the substitution of traditional organic solvents with more environmentally benign alternatives like diethyl carbonate has shown promise for related transformations. researchgate.netresearchgate.net
Table 2: Green Chemistry Strategies for Synthesizing this compound
| Strategy | Implementation Example | Key Benefit(s) |
|---|---|---|
| Catalytic Hydrogenation | Asymmetric hydrogenation of 2-acetyl-4-methylpyridine using a chiral catalyst. wikipedia.orgdicp.ac.cn | High atom economy, high enantioselectivity, reduced waste. |
| Biocatalysis | Enzymatic reduction of the ketone precursor using a ketoreductase. | Use of renewable catalysts (enzymes), mild reaction conditions, aqueous solvent. |
| Heterogeneous Catalysis | Employing a solid-supported catalyst for the reduction reaction. dicp.ac.cn | Simplifies product purification and allows for catalyst recycling. |
| Safer Solvents | Replacing hazardous solvents with water or greener organic alternatives like diethyl carbonate. rsc.orgresearchgate.net | Reduced environmental impact and improved process safety. |
| Solvent-Free Synthesis | Condensation reactions performed without a solvent medium. researchgate.net | Eliminates solvent waste, reduces purification steps, and lowers energy consumption. |
Spectroscopic and Structural Elucidation of 1 4 Methylpyridin 2 Yl Ethanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy of 1-(4-Methylpyridin-2-yl)ethanol reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 (Pyridine) | ~8.46 | Doublet | ~5.2 |
| H-3, H-5 (Pyridine) | ~7.10 | Multiplet | |
| CH (Ethanol) | ~4.88 | Quartet | ~6.5 |
| CH₃ (Pyridine) | ~2.35 | Singlet | |
| CH₃ (Ethanol) | ~1.56 | Doublet | ~6.5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.
The downfield shift of the H-6 proton is attributed to the deshielding effect of the adjacent nitrogen atom in the pyridine (B92270) ring. The quartet for the methine proton (CH) and the doublet for the methyl protons (CH₃) of the ethanol (B145695) group indicate that these two groups are adjacent to each other.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (ppm) |
| C-2 (Pyridine) | ~160 |
| C-6 (Pyridine) | ~148 |
| C-4 (Pyridine) | ~147 |
| C-3, C-5 (Pyridine) | ~121-124 |
| CH (Ethanol) | ~68 |
| CH₃ (Ethanol) | ~24 |
| CH₃ (Pyridine) | ~21 |
Note: These are approximate chemical shift values and can vary based on experimental conditions.
The carbons of the pyridine ring appear in the aromatic region of the spectrum, with C-2 being the most downfield due to its proximity to the nitrogen atom and the hydroxyl group. The aliphatic carbons of the ethanol side chain are found at higher field values.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques provide further insight into the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. emerypharma.comsdsu.edu For instance, a cross-peak would be observed between the methine proton (CH) of the ethanol group and the methyl protons (CH₃) of the same group, confirming their direct coupling. emerypharma.comsdsu.edu Correlations between the aromatic protons on the pyridine ring would also be visible, helping to assign their specific positions. emerypharma.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. emerypharma.comcolumbia.edu The HSQC spectrum would show a cross-peak connecting the ¹H signal of the methine proton to the ¹³C signal of the corresponding carbon, and similarly for the methyl groups and the aromatic C-H bonds. emerypharma.comcolumbia.edu This is a powerful tool for unambiguously assigning the carbon signals. emerypharma.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.comcolumbia.edu For example, correlations would be expected between the methyl protons on the pyridine ring and the C-3, C-4, and C-5 carbons of the ring. The protons of the ethanol side chain would show correlations to the C-2 carbon of the pyridine ring, confirming the point of attachment. emerypharma.comcolumbia.edu
Mass Spectrometry (MS) Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₈H₁₁NO), the expected exact mass would be approximately 137.0841 g/mol . HRMS would confirm this precise mass, distinguishing it from other compounds with the same nominal mass.
Elucidation of Fragmentation Pathways
In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides valuable structural information. Common fragmentation pathways for this compound would likely include:
Alpha-cleavage: The bond between the carbinol carbon and the pyridine ring could break, leading to the formation of a stable pyridinium (B92312) ion or a fragment corresponding to the loss of the ethanol side chain.
Loss of a methyl group: The methyl group from the ethanol side chain could be lost, resulting in a fragment with an m/z of [M-15]⁺.
Loss of water: Dehydration is a common fragmentation for alcohols, which would lead to a fragment with an m/z of [M-18]⁺. libretexts.org
Cleavage of the pyridine ring: The pyridine ring itself can fragment in characteristic ways, further aiding in the structural confirmation.
Infrared (IR) Spectroscopy Analysis
The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. pressbooks.pub This broadening is a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl group and the aromatic pyridine ring are expected to appear in the 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. libretexts.org
The presence of the pyridine ring will give rise to several characteristic bands. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. vscht.cz Furthermore, C-H in-plane and out-of-plane bending vibrations will also be present, with the latter in the 675-900 cm⁻¹ range being potentially indicative of the substitution pattern on the pyridine ring. vscht.cz The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1050-1260 cm⁻¹ region. lumenlearning.com
A summary of the expected characteristic IR absorption bands for this compound is presented in Table 1.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3300-3500 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=C and C=N Ring Stretch | 1400-1600 | Medium to Strong |
| C-O Stretch (Secondary Alcohol) | 1050-1260 | Strong |
| C-H Out-of-Plane Bending | 675-900 | Medium to Strong |
This table is predictive and based on characteristic infrared absorption frequencies of similar functional groups and compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy Insights into Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the primary chromophore is the 4-methylpyridine (B42270) ring.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the π-electron system of the pyridine ring. These transitions are typically of two types: π→π* and n→π* transitions. youtube.com
The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths, usually below 250 nm for pyridine and its derivatives. researchgate.net The n→π* transitions involve the promotion of a non-bonding electron, in this case from the nitrogen atom of the pyridine ring, to an antibonding π* orbital. These transitions are of lower energy and result in weaker absorption bands at longer wavelengths, often above 250 nm. libretexts.org
The solvent in which the spectrum is recorded can significantly influence the positions of these absorption bands. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift) to shorter wavelengths. This is due to the stabilization of the non-bonding orbital in the ground state by the polar solvent. Conversely, π→π* transitions often exhibit a bathochromic shift (red shift) to longer wavelengths with increasing solvent polarity. libretexts.org
The expected electronic transitions for this compound are summarized in Table 2.
| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |
| π→π | < 250 | High |
| n→π | > 250 | Low |
This table is predictive and based on the general principles of UV-Vis spectroscopy for aromatic and heterocyclic compounds.
X-ray Crystallography Studies
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules, as well as insights into intermolecular interactions that dictate the crystal packing.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Structure
For a chiral molecule like this compound, single crystal X-ray diffraction is the definitive method for determining its absolute configuration (R or S). beilstein-journals.org By analyzing the anomalous scattering of X-rays, the Flack parameter can be determined, which provides a reliable measure of the absolute structure of the enantiomer present in the crystal.
The molecular structure of this compound, as determined by X-ray diffraction, would reveal the precise bond lengths and angles of the molecule. For instance, in the related compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the crystal structure analysis provided detailed information on the dihedral angle between the phenyl and pyridine rings. researchgate.net Similarly, for this compound, the analysis would elucidate the conformation of the ethanol substituent relative to the pyridine ring.
Polymorphism and Solid-State Structural Analysis
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in molecular crystals. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound have not been reported, it is a possibility for this class of compounds due to the flexibility of the ethanol side chain and the potential for different hydrogen bonding networks. The investigation of polymorphism would involve crystallizing the compound under various conditions and analyzing the resulting crystal structures by X-ray diffraction.
Supramolecular Interactions in Crystalline Architectures (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be governed by a combination of supramolecular interactions, primarily hydrogen bonding and π-π stacking. The hydroxyl group of the ethanol moiety is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This facilitates the formation of strong O-H···N hydrogen bonds, which are likely to be a dominant feature in the crystal structure, organizing the molecules into chains or more complex networks. rsc.orgresearchgate.net
A summary of the key crystallographic parameters and interactions that would be determined from an X-ray analysis of this compound is presented in Table 3.
| Parameter | Information Provided |
| Crystal System and Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |
| Absolute Configuration | The spatial arrangement of atoms in the chiral center (R or S). |
| Bond Lengths and Angles | The precise geometry of the molecule. |
| Hydrogen Bonding | The presence and geometry of O-H···N and other hydrogen bonds. |
| π-π Stacking | The distance and orientation of interacting pyridine rings. |
This table outlines the expected outcomes from a single crystal X-ray diffraction study.
Theoretical and Computational Investigations of 1 4 Methylpyridin 2 Yl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of electronic structure and properties. For 1-(4-Methylpyridin-2-yl)ethanol, these methods can elucidate its ground-state characteristics and electronic excitation behavior.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental for understanding the molecule's three-dimensional conformation.
A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, with a smaller gap generally suggesting higher reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the ethanol (B145695) group, while the LUMO would likely be distributed over the pyridine ring's π-system.
Furthermore, DFT calculations allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the ethanol group are expected to be the most negative regions, making them susceptible to electrophilic attack.
Table 1: Illustrative Ground State Properties of a Pyridine Derivative Calculated by DFT
| Property | Illustrative Value | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | -1.5 eV | Indicates the energy released when an electron is added. |
| HOMO-LUMO Gap | 5.0 eV | Reflects the molecule's chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are for illustrative purposes and represent typical ranges for similar pyridine derivatives.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. chemicalbook.com TD-DFT can predict the vertical excitation energies, which correspond to the absorption of light and the promotion of an electron from a lower energy orbital to a higher one. This information is crucial for understanding the molecule's UV-visible spectrum. The calculations yield the excitation energies (often expressed in electronvolts or nanometers) and the corresponding oscillator strengths, which indicate the intensity of the electronic transitions. researchgate.net For this compound, the primary electronic transitions are expected to be of the π → π* type within the pyridine ring. The presence of the methyl and ethanol substituents can influence the energies of these transitions.
Table 2: Illustrative TD-DFT Results for a Pyridine Derivative
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 4.8 | 258 | 0.05 |
| S0 → S2 | 5.2 | 238 | 0.12 |
Note: The values in this table are for illustrative purposes and represent typical results for similar pyridine derivatives.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a way to explore the conformational space and predict the dynamic behavior and reactivity of this compound.
Conformational Analysis and Energy Landscapes
The presence of a rotatable bond between the pyridine ring and the ethanol group in this compound means that the molecule can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This can be achieved by systematically rotating the dihedral angle of the C-C bond connecting the ring and the side chain and calculating the energy at each step using a quantum chemical method. The results can be plotted as a potential energy surface, which reveals the low-energy (stable) and high-energy (transition state) conformations. For this compound, intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen is a possibility in certain conformations, which would significantly stabilize them.
Prediction of Reactivity and Stability
Computational methods can also be used to predict the reactivity and stability of this compound. Natural Bond Orbital (NBO) analysis is a technique that provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. journalijar.com It examines the interactions between filled (donor) and empty (acceptor) orbitals.
Fukui functions are another powerful tool derived from DFT that helps in identifying the most reactive sites within a molecule. mdpi.comresearchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). mdpi.comresearchgate.net For this compound, the nitrogen atom and the oxygen atom are expected to be primary sites for electrophilic attack, while certain carbon atoms in the pyridine ring may be more susceptible to nucleophilic attack.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. frontiersin.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO is known as the energy gap (ΔE), which is a critical parameter for determining molecular stability and reactivity. frontiersin.orgjacsdirectory.com A smaller energy gap indicates that less energy is required to excite an electron, suggesting lower kinetic stability and higher chemical reactivity. frontiersin.orgjacsdirectory.com
From the energies of these frontier orbitals, several global reactivity descriptors can be calculated using Density Functional Theory (DFT). jacsdirectory.comresearchgate.net These descriptors provide a quantitative measure of a molecule's reactivity and stability. Key descriptors include:
Ionization Potential (I) and Electron Affinity (A) : Approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO), according to Koopman's theorem. scirp.orgnih.gov
Chemical Potential (μ) : Measures the tendency of an electron to escape from a system. frontiersin.org A higher chemical potential suggests greater reactivity. frontiersin.org It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron configuration. frontiersin.org Molecules with a small energy gap are considered chemically soft, meaning they are more polarizable and reactive. frontiersin.org It is calculated as η = (E_LUMO - E_HOMO) / 2.
Global Softness (S) : The reciprocal of chemical hardness (S = 1/η), it quantifies the ease of electron cloud polarization.
Electrophilicity Index (ω) : Measures the energy stabilization when a molecule accepts an additional electronic charge from its surroundings. frontiersin.org It is calculated as ω = μ² / (2η).
While specific computational data for this compound is not available in the cited literature, the following table, using data for representative spiropyridoindolepyrrolidine compounds from a theoretical study, illustrates how these parameters are typically presented. frontiersin.org
| Parameter | Compound 7a (Illustrative) | Compound 7b (Illustrative) | Compound 7c (Illustrative) |
|---|---|---|---|
| E_HOMO (eV) | -6.01 | -5.92 | -6.04 |
| E_LUMO (eV) | -1.99 | -1.85 | -2.02 |
| Energy Gap (ΔE) (eV) | 4.02 | 4.07 | 4.02 |
| Chemical Potential (μ) | -4.00 | -3.88 | -4.03 |
| Chemical Hardness (η) | 2.01 | 2.03 | 2.01 |
| Global Softness (S) | 0.50 | 0.49 | 0.50 |
| Electrophilicity Index (ω) | 3.98 | 3.70 | 4.04 |
Disclaimer: This table is for illustrative purposes only, based on data for different compounds to demonstrate the concept. frontiersin.org Specific calculated values for this compound were not found.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites within a molecule for both nucleophilic and electrophilic attacks. frontiersin.org It is visualized as a 3D map of electron density, where different colors represent varying electrostatic potentials. frontiersin.org The color scheme typically ranges from red to blue, where:
Red : Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack.
Blue : Indicates regions of low electron density and positive electrostatic potential, representing the most probable sites for nucleophilic attack.
Green : Represents areas of neutral or zero potential.
For this compound, a qualitative prediction of its MEP map can be made based on its structure. The most electron-rich areas (red) would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. Conversely, the hydrogen atom of the hydroxyl group would be electron-deficient and thus appear as an electron-poor region (blue). These predictions suggest that the nitrogen and oxygen atoms are the primary centers for electrophilic interactions, while the hydroxyl hydrogen is a potential site for nucleophilic interactions.
Mechanistic Elucidation via Computational Chemistry
Computational chemistry provides powerful methodologies for the detailed elucidation of reaction mechanisms. nih.gov Techniques such as Density Functional Theory (DFT) allow researchers to model reaction pathways, identify transition states, and calculate activation energy barriers, offering deep insights into the feasibility and kinetics of a chemical process. nih.govrsc.orgrsc.org
The study of reaction mechanisms through computation involves several key aspects:
Mapping Reaction Pathways : Tracing the geometric and energetic changes as reactants are converted into products.
Identifying Intermediates and Transition States : Locating stable intermediates and high-energy transition states that connect them, which is crucial for understanding the step-by-step process of a reaction. rsc.org
Calculating Activation Energies : Determining the energy barriers for each step of a reaction. rsc.orgrsc.org Lower energy barriers correspond to faster reaction rates. For example, computational studies have quantified the energy barriers for complex processes like Michael additions and cyclizations. rsc.org
In the context of secondary alcohols like this compound, computational models have been successfully used to explain the reactivity and selectivity in oxidation reactions. nih.gov These models can reveal the critical role of non-covalent interactions and the influence of solvents and other species in the reaction environment on the transition state energies, which ultimately dictates the reaction outcome. nih.govnih.gov
While these computational methods are broadly applicable, no specific studies detailing the reaction mechanisms of this compound were identified in the performed search. Further computational investigations could explore its behavior in catalytic processes, such as its chelation ability with transition metals, which has been an area of interest for other pyridinyl alcohols. mdpi.com
Chemical Reactivity and Derivatization Strategies for 1 4 Methylpyridin 2 Yl Ethanol
Reactions Involving the Hydroxyl Functionality
The hydroxyl group is a primary site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
Esterification: The reaction of the hydroxyl group of 1-(4-methylpyridin-2-yl)ethanol with carboxylic acids or their derivatives leads to the formation of esters. This transformation is typically catalyzed by an acid. masterorganicchemistry.commasterorganicchemistry.com A common method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.commasterorganicchemistry.comrug.nl The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com Another approach involves the use of dehydrating agents or coupling reagents to facilitate the reaction under milder conditions. researchgate.net For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can be used to promote the esterification of carboxylic acids with alcohols. researchgate.net
Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a classic method for achieving this, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Other methods for ether synthesis include the acid-catalyzed dehydration of the alcohol, although this can sometimes lead to elimination products, and reductive etherification. organic-chemistry.org
Oxidation and Reduction Reactions
Oxidation: The secondary alcohol group in this compound can be oxidized to a ketone, yielding 1-(4-methylpyridin-2-yl)ethanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common oxidizing agents include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese dioxide (MnO2) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). Some pyridine (B92270) derivatives can undergo oxidation to form aldehydes or ketones. evitachem.com
Reduction: While the hydroxyl group itself is not typically reduced further, the pyridine ring can be susceptible to reduction under certain conditions. Catalytic hydrogenation, for example, can reduce the pyridine ring to a piperidine (B6355638) ring. The specific conditions (catalyst, pressure, temperature) will determine the extent of reduction.
Nucleophilic Substitution Reactions at the Carbinol Center
The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the adjacent carbon (the carbinol center). masterorganicchemistry.comyoutube.com For example, reaction with thionyl chloride (SOCl₂) can convert the alcohol into a chloroalkane. masterorganicchemistry.com The stereochemical outcome of these reactions (retention or inversion of configuration) can be influenced by the reaction conditions and the presence of additives like pyridine. masterorganicchemistry.com Once converted to a halide or sulfonate ester, a wide range of nucleophiles can be introduced at this position. masterorganicchemistry.comyoutube.com
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling a variety of reactions.
Coordination Chemistry and Ligand Formation
The pyridine nitrogen atom of this compound can coordinate to metal ions, acting as a ligand in the formation of coordination compounds. google.commdpi.com The ability of pyridine and its derivatives to form stable complexes with a wide range of metals is well-documented. researchgate.net The presence of the hydroxyl group can also allow for the formation of chelate complexes, where both the nitrogen and the oxygen atom bind to the same metal center, potentially forming a stable five-membered ring. This chelation can enhance the stability of the resulting metal complex. researchgate.net
N-Oxidation and Quaternization Reactions
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or a peroxy acid. This transformation modifies the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. For example, pyridine N-oxides can undergo reactions that are not possible with the parent pyridine. chemrxiv.orgnih.gov
Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. nih.gov This reaction involves the alkylation of the nitrogen atom, resulting in a positively charged pyridinium ion. The properties of the resulting salt, such as its solubility and reactivity, will depend on the nature of the alkyl group and the counter-ion. nih.gov
Functional Group Transformations at the Methyl Position
The methyl group at the 4-position of the pyridine ring is a key site for functionalization. Its reactivity is significantly influenced by the electron-withdrawing nature of the nitrogen atom within the aromatic ring. This activation makes the protons of the methyl group acidic, facilitating a range of transformations that are not as readily achieved with simple methylarenes.
Oxidation:
The oxidation of the methyl group can lead to the formation of valuable functional groups such as aldehydes and carboxylic acids. While direct experimental data on the oxidation of this compound's methyl group is not extensively documented in publicly available literature, the oxidation of similar methyl-substituted pyridines is well-established. These reactions typically proceed via mechanisms that can be adapted to the target molecule.
One common strategy involves the use of strong oxidizing agents. For instance, the oxidation of methylarenes to carboxylic acids can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). However, controlling these reactions to yield the intermediate aldehyde can be challenging, as the aldehyde is often more susceptible to oxidation than the starting methyl group. thieme-connect.de
More selective methods have been developed to favor the formation of the aldehyde. The use of pyridinium chlorochromate (PCC) in an aprotic solvent like acetonitrile (B52724) has been shown to selectively oxidize methylarenes to their corresponding aldehydes under mild conditions. thieme-connect.dethieme-connect.de Another approach involves the use of metal-free catalytic systems, such as N-alkyl pyridinium salts, which can facilitate the oxidation of methyl aromatic hydrocarbons with molecular oxygen, offering a greener alternative. rsc.org The presence of an electron-donating group on the pyridine ring has been observed to favor the activation and conversion of the methyl group in such systems. rsc.org
A plausible reaction pathway for the oxidation of the methyl group of this compound to the corresponding carboxylic acid could involve photoirradiation in the presence of molecular oxygen and catalytic hydrobromic acid. organic-chemistry.org
Table 1: Plausible Oxidation Reactions at the Methyl Position
| Starting Material | Reagent(s) | Product | Potential Application of Product |
| This compound | 1. KMnO₄, heat2. H₃O⁺ | 2-(1-Hydroxyethyl)isonicotinic acid | Intermediate for pharmaceuticals |
| This compound | Pyridinium chlorochromate (PCC), CH₃CN | 1-(4-Formylpyridin-2-yl)ethanol | Precursor for complex organic synthesis |
| This compound | O₂, N-alkyl pyridinium salt catalyst | 1-(4-Formylpyridin-2-yl)ethanol or 2-(1-Hydroxyethyl)isonicotinic acid | Building block for functional materials |
Halogenation:
The methyl group can also undergo halogenation, typically via a free-radical mechanism. This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds when exposed to UV light. wikipedia.org The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. youtube.comchadsprep.commasterorganicchemistry.comleah4sci.com
For this compound, free-radical halogenation would likely involve the abstraction of a hydrogen atom from the methyl group by a halogen radical, forming a resonance-stabilized benzylic-type radical. This radical would then react with a halogen molecule to form the halogenated product and a new halogen radical, continuing the chain reaction. It is important to note that such reactions can sometimes lead to a mixture of mono-, di-, and tri-halogenated products, and reaction conditions would need to be carefully controlled to achieve selectivity.
Strategic Derivatization for Advanced Materials and Chemical Intermediates
The versatile reactivity of this compound makes it an attractive starting material for the synthesis of more complex molecules with applications as advanced materials and chemical intermediates.
For Advanced Materials:
The presence of both a hydroxyl group and a modifiable pyridine ring allows for the incorporation of this molecule into polymeric structures. Functionalized polymers are of great interest due to their diverse applications. routledge.com For instance, the hydroxyl group can be used for esterification or etherification reactions to attach the molecule to a polymer backbone or to create polymerizable monomers.
Derivatization of the hydroxyl group is a common strategy in the development of functional materials. researchgate.net For example, reaction with acrylic acid or methacrylic acid would yield a monomer that could be polymerized to create a functional polymer with pendant pyridine moieties. Such polymers have potential applications in areas like catalysis, metal ion sequestration, and as smart materials that respond to stimuli such as pH. The synthesis of functional polysiloxanes through methods like thiol-ene click reactions with functionalized precursors also highlights a potential pathway for creating novel materials. researchgate.net
Table 2: Potential Derivatization for Advanced Materials
| Derivative of this compound | Potential Polymerization Method | Resulting Material | Potential Application |
| 1-(4-Methylpyridin-2-yl)ethyl acrylate | Free-radical polymerization | Poly(1-(4-methylpyridin-2-yl)ethyl acrylate) | pH-responsive hydrogels, metal-coordinating polymers |
| 1-(4-(Bromomethyl)pyridin-2-yl)ethanol | Living polymerization initiator | Block copolymers with pyridine functionality | Nanostructured materials, drug delivery systems |
For Chemical Intermediates:
The derivatives of this compound are valuable intermediates in organic synthesis. The oxidation products, such as 2-(1-hydroxyethyl)isonicotinic acid and 1-(4-formylpyridin-2-yl)ethanol, can serve as building blocks for the synthesis of pharmaceuticals and other biologically active compounds. google.com For example, the carboxylic acid derivative could be coupled with various amines to generate a library of amide compounds for biological screening.
The ability to functionalize both the methyl group and the hydroxyl group provides a dual handle for creating complex molecular architectures. For instance, the hydroxyl group could be protected, followed by manipulation of the methyl group, and then deprotection and further reaction at the hydroxyl site. This strategic approach allows for the synthesis of highly functionalized pyridine derivatives that would be difficult to access through other routes. Such intermediates are sought after in the development of new ligands for catalysis and in the synthesis of novel heterocyclic compounds. smolecule.com
Q & A
Q. Basic Characterization :
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using data collected with Mo-Kα radiation and refined via SHELXL .
- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups, with δ ~2.4 ppm (CH₃ on pyridine) and δ ~4.2 ppm (CH₂OH) .
Advanced Resolution of Ambiguities :
For polymorphic forms (e.g., thiourea derivatives), combine powder XRD with DSC to study phase transitions. DFT calculations (e.g., Gaussian) can predict vibrational frequencies (IR) and electronic transitions (UV-Vis) to cross-validate experimental data .
How can researchers design experiments to assess the biological activity of this compound?
Q. Basic Biological Assay Design :
- Antibacterial Testing : Use agar diffusion or microdilution assays (e.g., 15 mg/mL stock in ethanol/methanol) with controls like chloramphenicol (30 μg/mL). Measure MIC against Gram-positive/-negative strains .
Advanced Structure-Activity Relationship (SAR) Studies :
Modify the pyridine ring (e.g., halogenation at C4) or ethanol moiety (e.g., esterification) to probe pharmacophore regions. Use molecular docking (AutoDock Vina) to predict binding affinities with bacterial targets (e.g., DNA gyrase) .
What methodologies are employed to study the compound’s physicochemical properties, such as solubility and stability?
Q. Basic Physicochemical Profiling :
- Solubility : Shake-flask method in buffers (pH 1–7.4) with HPLC quantification.
- Stability : Accelerated degradation studies (40°C/75% RH) monitored via TLC or LC-MS .
Advanced Predictive Modeling :
Apply Hansen solubility parameters or COSMO-RS simulations to predict solvent compatibility. Use QSPR models to correlate logP (experimental: ~1.8) with membrane permeability .
How does this compound serve as an intermediate in pharmaceutical research?
Chemistry Applications :
The compound’s pyridine and alcohol groups enable derivatization into prodrugs or metal complexes. For example, coupling with chlorophenyl groups via Suzuki-Miyaura reactions yields candidates for nitric oxide synthase inhibition .
Biological/Medical Applications :
Its structural similarity to bioactive pyridine derivatives supports exploration in antimicrobial or anticancer agents. In vitro cytotoxicity assays (e.g., MTT on HeLa cells) can validate therapeutic potential .
How should researchers address contradictions in spectral or crystallographic data for this compound?
Q. Methodological Approach :
- Cross-Validation : Compare IR, NMR, and MS data with computational predictions (e.g., ACD/Labs).
- Crystallographic Redundancy : Collect data from multiple crystals to rule out twinning or disorder. Use Olex2 or SHELXLE for refinement diagnostics .
What are emerging research directions for this compound?
Q. Future Directions :
- Green Synthesis : Replace traditional solvents with ionic liquids or SCCO₂ to enhance sustainability .
- Environmental Toxicology : Assess biodegradability (OECD 301F) and ecotoxicity (Daphnia magna assays) .
- Polypharmacology : Screen against epigenetic targets (e.g., HDACs) using high-throughput SPR or crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
